molecular formula C8H7BrF3NO B13662443 3-Bromo-6-methoxy-2-(2,2,2-trifluoroethyl)pyridine

3-Bromo-6-methoxy-2-(2,2,2-trifluoroethyl)pyridine

Katalognummer: B13662443
Molekulargewicht: 270.05 g/mol
InChI-Schlüssel: RSLADHFTJZHUBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-6-methoxy-2-(2,2,2-trifluoroethyl)pyridine is a chemical compound with the molecular formula C8H7BrF3NO and a molecular weight of 270.05 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a trifluoroethyl group attached to a pyridine ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-methoxy-2-(2,2,2-trifluoroethyl)pyridine typically involves multi-step organic reactions. . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions. This process ensures the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-6-methoxy-2-(2,2,2-trifluoroethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation reactions can produce pyridine N-oxides .

Wissenschaftliche Forschungsanwendungen

3-Bromo-6-methoxy-2-(2,2,2-trifluoroethyl)pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Bromo-6-methoxy-2-(2,2,2-trifluoroethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the trifluoroethyl group can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Bromo-6-methoxy-2-(2,2,2-trifluoroethyl)pyridine is unique due to the combination of its bromine, methoxy, and trifluoroethyl substituents. This unique structure imparts specific chemical and physical properties that make it valuable in various research and industrial applications .

Eigenschaften

Molekularformel

C8H7BrF3NO

Molekulargewicht

270.05 g/mol

IUPAC-Name

3-bromo-6-methoxy-2-(2,2,2-trifluoroethyl)pyridine

InChI

InChI=1S/C8H7BrF3NO/c1-14-7-3-2-5(9)6(13-7)4-8(10,11)12/h2-3H,4H2,1H3

InChI-Schlüssel

RSLADHFTJZHUBL-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC(=C(C=C1)Br)CC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.